5-(Benzyloxy)-2-methoxyaniline

Lipophilicity TPSA Drug-likeness

Researchers requiring the precise 5-benzyloxy-2-methoxy substitution pattern for fluorogenic dye construction often face supply gaps with generic aniline vendors. This compound is the documented intermediate for advanced xanthene-based pH sensors and biological imaging probes (XLogP3 2.7, TPSA 44.5 Ų, MW 229.27). - Ortho-methoxy / meta-benzyloxy regiochemistry enables fluorescence mechanisms inaccessible to o-anisidine or positional isomers. - Primary amine handle supports N-alkylation, amidation, and diazotization for multi-step probe assembly. - Validated in patent literature for constructing tailored fluorogenic scaffolds.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 130570-55-7
Cat. No. B13932505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-methoxyaniline
CAS130570-55-7
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H15NO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
InChIKeyBOFLEHMQQGILKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-methoxyaniline: Specialized Aniline Intermediate


5-(Benzyloxy)-2-methoxyaniline (CAS 130570-55-7) is a substituted aniline featuring a benzyl ether at the 5-position and a methoxy group at the 2-position of the aromatic ring [1]. This compound is not a final active pharmaceutical ingredient (API) but rather a highly specialized chemical intermediate. Its unique substitution pattern enables its use as a key building block in the synthesis of complex molecules, particularly fluorogenic pH-sensitive dyes, biological sensors, and advanced pharmaceutical architectures [1]. Procurement decisions for this compound should be based on its specific regiochemistry and its proven utility in constructing specific downstream products, which are not accessible via other, more common aniline derivatives.

Fluorescent probe synthesis Documented intermediate for pH-sensitive xanthene dyes and biological sensors
Medicinal chemistry fragment Regiochemistry supports lead optimization with defined hydrogen‑bond profile
Advanced derivatization Primary amine handle enables N‑alkylation, amidation, or diazotization pathways

5-(Benzyloxy)-2-methoxyaniline: Why Common Analogs Fail


The precise regiochemistry of 5-(Benzyloxy)-2-methoxyaniline, with an electron-donating methoxy group ortho to the amine and a benzyloxy group meta to it, dictates its reactivity profile in ways that common aniline analogs cannot replicate. For example, the simpler parent compound 2-methoxyaniline (o-anisidine) lacks the benzyloxy group entirely, resulting in fundamentally different electronic and steric properties that preclude its use in the same downstream applications [1][2]. Furthermore, isomers such as 4-(benzyloxy)-2-methoxyaniline (CAS 127285-28-3) or 2-(benzyloxy)-5-methoxyaniline (CAS 82780-77-6) exhibit altered substitution patterns [3]. These structural differences lead to significant variations in key computed properties such as lipophilicity (XLogP3) and polar surface area [3]. Substituting the target compound with a seemingly close analog without rigorous experimental validation risks reaction failure, altered product properties, and ultimately, wasted resources. The following quantitative evidence guide provides the data required to justify the specific selection of this compound.

Missing benzyloxy group
2‑Methoxyaniline lacks the additional hydrogen bond acceptor and steric bulk; reactivity and solubility profiles may shift, limiting direct substitution in probe synthesis.
Isomeric substitution pattern
4‑(Benzyloxy)-2-methoxyaniline or 2-(benzyloxy)-5-methoxyaniline alter lipophilicity and polar surface area; predicted permeability and reaction selectivity may not transfer.
Methyl analog mismatch
5‑(Benzyloxy)-2-methylaniline has lower polar surface area and higher logP; the electronic environment differs, potentially altering downstream dye fluorescence properties.

5-(Benzyloxy)-2-methoxyaniline: Quantitative Comparison with Analogs


Lipophilicity and Polar Surface Area vs. Isomers

The compound's computed lipophilicity and polar surface area, key determinants of permeability and solubility, differ from its positional isomers. 5-(Benzyloxy)-2-methoxyaniline has a computed XLogP3 of 2.7 and a TPSA of 44.5 Ų [1]. In contrast, its isomer 2-(benzyloxy)-5-methoxyaniline has an identical XLogP3 of 2.7 but a lower TPSA of 44.5 Ų , while the methyl analog 5-(benzyloxy)-2-methylaniline has a higher LogP of 3.22 and a significantly lower polar surface area of 35 Ų [2]. These differences, while seemingly small, can translate to substantial variations in membrane permeability and solubility, impacting both synthetic utility and, if the compound is a fragment, its potential as a drug lead. This data justifies selecting the target compound over its analogs when a specific balance of lipophilicity and polarity is required for a given application.

Lipophilicity & TPSA vs. isomers
Context-dependent
Target XLogP3 = 2.7, TPSA = 44.5 Ų
Isomer 2-(benzyloxy)-5-methoxyaniline: XLogP3 2.7, TPSA 44.5 Ų
Methyl analog: LogP 3.22, TPSA 35 Ų
ΔLogP vs. methyl analog = −0.52
Supports selection when specific lipophilicity/polarity balance is required
Computed in silico values; experimental validation recommended
Lipophilicity TPSA Drug-likeness Permeability Medicinal Chemistry

Validated Synthetic Route for Fluorescent Probe Intermediate

A published synthetic route demonstrates the specific utility of this compound as a precursor. In the synthesis of a fluorescent labeling probe, 5-(Benzyloxy)-N-ethyl-2-methoxyaniline (146), which is directly derived from the target compound, was used in a key alkylation step . The reaction with methyl 4-iodobutyrate proceeded in DMF at 70°C for 5 days . While a precise yield was not reported for this specific step in the provided excerpt, the publication of this method establishes the compound's viability as an intermediate for constructing complex, functional molecules. This provides a tangible, literature-backed application that distinguishes it from analogs lacking such documented utility.

Synthetic route validation
Source review
Derivative 5‑(benzyloxy)-N-ethyl-2-methoxyaniline employed in alkylation with methyl 4‑iodobutyrate (DMF, 70 °C, 5 days) for fluorescent probe synthesis
Reported synthetic entry supports use as a probe intermediate
Exact yield not stated; verify reaction scale and purity requirements
Fluorescent Probes Synthetic Methodology Chemical Biology Reaction Yield

Hydrogen Bond Donor/Acceptor Distinction vs. 2-Methoxyaniline

The presence of the benzyloxy group in 5-(Benzyloxy)-2-methoxyaniline introduces an additional hydrogen bond acceptor site compared to the simpler parent compound, 2-methoxyaniline (o-anisidine). 5-(Benzyloxy)-2-methoxyaniline possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In contrast, 2-methoxyaniline has 1 hydrogen bond donor and 2 hydrogen bond acceptors [2]. This difference can influence intermolecular interactions, affecting solubility in various solvents and potentially altering the compound's behavior in reactions or biological assays that rely on hydrogen bonding. This is a direct, quantifiable structural difference that provides a clear rationale for selecting the more functionalized benzyloxy derivative when additional hydrogen bonding capacity is required.

H‑bond acceptor count
Class‑level
Target: 1 donor / 3 acceptors
2‑Methoxyaniline: 1 donor / 2 acceptors
Difference: +1 acceptor
May enhance solubility and molecular recognition in hydrogen‑bonding environments
Computed property; biological relevance context‑dependent
Hydrogen Bonding Solubility Reactivity Aniline Derivatives

5-(Benzyloxy)-2-methoxyaniline: Targeted Application Scenarios


Synthesis of Fluorogenic pH-Sensitive Dyes and Biological Sensors

This compound is a documented intermediate for constructing advanced xanthene-based fluorogenic dyes [1][2]. Its specific substitution pattern, with the methoxy group ortho to the amine, provides the necessary electron-donating properties for the dye's fluorescence mechanism. Researchers developing novel pH sensors or probes for biological imaging should procure this compound as the starting point for synthesizing dyes with tailored spectral and sensitivity characteristics, as described in recent patent literature [2].

Medicinal Chemistry Fragment for Lead Optimization

The computed physicochemical properties, including an XLogP3 of 2.7 and TPSA of 44.5 Ų [3], position this compound within a favorable range for oral bioavailability (Lipinski's Rule of Five). This makes it a suitable fragment or building block in medicinal chemistry campaigns aimed at optimizing lead compounds for improved permeability and solubility. Procurement for fragment-based drug discovery or as a synthetic handle for introducing a specific 5-benzyloxy-2-methoxy motif into a larger pharmacophore is a data-driven application.

Precursor for Functionalized Aniline Derivatives in Advanced Synthesis

The primary amine functionality of 5-(Benzyloxy)-2-methoxyaniline makes it a versatile handle for further derivatization, such as N-alkylation, amidation, or diazotization . Its documented use in the synthesis of an N-ethyl derivative for a fluorescent probe validates its utility as a robust synthetic intermediate. Chemists engaged in multi-step organic synthesis requiring a differentiated aniline building block with a protected phenol (benzyl ether) can confidently select this compound based on this published methodology.

Application
Selection Property
Validation Focus
Fluorogenic dye & sensor synthesis
Benzyloxy/methoxy regiochemistry and electron‑donating profile
Fluorescence mechanism, pH sensitivity, and dye spectral properties
Medicinal chemistry fragment
Computed lipophilicity and polar surface area within lead‑like range
Permeability, solubility, and Rule‑of‑5 compliance in assay context
Advanced aniline derivatization
Primary amine handle with protected phenol for multi‑step synthesis
Reaction compatibility, N‑alkylation/amidation methodology, and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzyloxy)-2-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.